2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Scientific Research Applications
2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
DNA replication and transcription . Disruption of these processes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’santicancer activity and its ability to intercalate with DNA suggest that it is capable of reaching its target site (i.e., the DNA within cells) .
Result of Action
The compound’s interaction with DNA leads to disruption of critical cellular processes such as replication and transcription. This can result in cell cycle arrest and apoptosis , particularly in rapidly dividing cells such as cancer cells . The compound has demonstrated potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Biochemical Analysis
Biochemical Properties
The compound, 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, has been found to have significant DNA intercalation activities . It interacts with the DNA active site, which could potentially influence various biochemical reactions .
Cellular Effects
In cellular studies, this compound has demonstrated anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves binding interactions with biomolecules, specifically DNA . It potently intercalates DNA, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Its DNA intercalation activities suggest potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Triazoloquinoline Core: The triazoloquinoline core is synthesized through aromatic nucleophilic substitution reactions.
Thioamide Formation: The thioamide group is introduced by reacting the triazoloquinoline core with thiol-containing reagents under suitable conditions.
Acetamide Formation: The final step involves the reaction of the thioamide intermediate with tetrahydro-2-furanylmethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
Uniqueness
2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSSKBFHDSIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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